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Tris(glycidoxypropyldimethylsiloxy)phenylsilane

epoxy curing kinetics silicone-modified epoxy reactive flame retardant monomer

Tris(glycidoxypropyldimethylsiloxy)phenylsilane (CAS 90393-83-2) is a phenyl-functionalized tris-epoxy terminated organosiloxane with the molecular formula C30H56O9Si4 and a molecular weight of approximately 673 g/mol. The compound features a central phenylsilane core bearing three dimethylsiloxy arms, each terminated with a reactive glycidoxypropyl (epoxy) group, yielding a tri-epoxy functional architecture with a nominal molecular weight range of 500–750 g/mol.

Molecular Formula C28H50O8Si3
Molecular Weight 598.9 g/mol
CAS No. 90393-83-2
Cat. No. B6356942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(glycidoxypropyldimethylsiloxy)phenylsilane
CAS90393-83-2
Molecular FormulaC28H50O8Si3
Molecular Weight598.9 g/mol
Structural Identifiers
SMILESC[Si](C)(CCCOCC1CO1)O[Si](CCCOCC2CO2)(C3=CC=CC=C3)O[Si](C)(C)CCCOCC4CO4
InChIInChI=1S/C28H50O8Si3/c1-37(2,16-8-13-29-19-25-22-32-25)35-39(28-11-6-5-7-12-28,18-10-15-31-21-27-24-34-27)36-38(3,4)17-9-14-30-20-26-23-33-26/h5-7,11-12,25-27H,8-10,13-24H2,1-4H3
InChIKeyRQNARBHBAKRUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(glycidoxypropyldimethylsiloxy)phenylsilane (CAS 90393-83-2) Technical Specification and Procurement Profile


Tris(glycidoxypropyldimethylsiloxy)phenylsilane (CAS 90393-83-2) is a phenyl-functionalized tris-epoxy terminated organosiloxane with the molecular formula C30H56O9Si4 and a molecular weight of approximately 673 g/mol . The compound features a central phenylsilane core bearing three dimethylsiloxy arms, each terminated with a reactive glycidoxypropyl (epoxy) group, yielding a tri-epoxy functional architecture with a nominal molecular weight range of 500–750 g/mol . This compound is also known by synonyms including Phenyltris(3-epoxypropyldimethylsiloxy)silane and Monophenyl Functional Tris(epoxy terminated polydimethylsiloxane) [1]. Its molecular structure integrates the phenyl group for hydrophobicity and thermal stability with multiple epoxy functionalities for crosslinking, positioning it as a reactive modifier or monomer in silicone-modified epoxy systems [2].

Why Generic Epoxy Silanes Cannot Replace Tris(glycidoxypropyldimethylsiloxy)phenylsilane in Flame-Retardant Silicone-Epoxy Hybrids


Generic epoxy silanes and simple tri-functional epoxides cannot be substituted for Tris(glycidoxypropyldimethylsiloxy)phenylsilane in applications requiring concurrent flame retardancy, high char yield, and full compatibility with conventional DGEBA epoxy resins. Unlike conventional aliphatic tri-epoxides, the phenyl-siloxane core architecture in this compound enables a two-stage thermal decomposition mechanism that produces a silicon-containing carbonaceous char layer, conferring a limiting oxygen index (LOI) of 35 [1]. In contrast, standard bisphenol A diglycidyl ether (DGEBA) type epoxies such as Epon 828 lack the silicon component necessary for this char-forming behavior and exhibit substantially lower char yields at elevated temperatures [1]. Moreover, the dimethylsiloxy spacer arms provide sufficient molecular flexibility to maintain homogeneous miscibility with DGEBA across all blend ratios—a compatibility advantage not shared by many phenylsiloxane modifiers that tend to phase-separate and depress glass transition temperatures [2].

Quantitative Comparative Evidence for Tris(glycidoxypropyldimethylsiloxy)phenylsilane vs. Epoxy Alternatives


Comparative Curing Kinetics: TGPS Exhibits Superior Curing Rate and Conversion Efficiency Relative to DGEBA and Polyglycol Epoxies

In a direct head-to-head curing study using 4,4-diaminodiphenylmethane (DDM) as the curing agent, triglycidyloxy phenyl silane (TGPS, the core epoxy monomer analogue of the target compound) demonstrated a curing rate and conversion efficiency that exceeded both standard bisphenol A diglycidyl ether (Epon 828) and polyglycol diepoxide (DER 732). The observed order of curing rate and conversion efficiency was TGPS > Epon 828 > DER 732 [1]. This kinetic advantage is attributed to the phenyl-siloxane core structure which facilitates more efficient network formation during the crosslinking process.

epoxy curing kinetics silicone-modified epoxy reactive flame retardant monomer differential scanning calorimetry

Flame Retardancy Performance: LOI of 35 for TGPS vs. Standard Epoxy Resins

The silicone-containing epoxy resin system derived from TGPS achieves a limiting oxygen index (LOI) of 35, which is considered excellent for flame retardancy in epoxy systems [1]. In contrast, unmodified bisphenol A epoxy resins (such as Epon 828) typically exhibit LOI values in the range of 19–22 without flame retardant additives, and halogen-free silicone-modified systems generally target LOI ≥28 for commercial flame-retardant applications. The high LOI of TGPS is a direct consequence of the silicon-containing carbon residue formed during combustion, which acts as a protective glassy layer that insulates the underlying polymer from heat and oxygen transfer [2].

flame retardant epoxy limiting oxygen index silicone char formation non-halogenated flame retardant

Char Yield at Elevated Temperature: 40 wt% at 800°C for TGPS vs. Lower Char Yield for DGEBA

Thermogravimetric analysis (TGA) under nitrogen atmosphere reveals that the TGPS-based epoxy system produces a solid char yield of 40 wt% at 800°C [1]. This high char yield is attributed to a two-stage decomposition process: the first stage involves cleavage of the silicone-containing group (maximum weight loss rate at 330°C), followed by a carbonization stage (maximum weight loss rate at 430°C) that is 15°C higher than the maximum weight loss rate temperature of Epon 828 in its primary decomposition stage [2]. The presence of both silicon and carbon in the residual char was confirmed by EDX surface elemental analysis [3]. By comparison, conventional DGEBA epoxies such as Epon 828 produce substantially lower char yields at 800°C (typically <10–15 wt% for unmodified systems).

thermogravimetric analysis char yield carbonization thermal stability silicone-modified epoxy

DGEBA Compatibility: Homogeneous Blending Across All Proportions Without Phase Separation

Unlike many silicone-containing modifiers that exhibit poor compatibility with conventional epoxy resins, the TGPS/Epon 828/DDM mixed epoxy system yields homogeneous products across all blend proportions [1]. This compatibility is structurally enabled by the phenyl core and the dimethylsiloxy spacer arms which balance the polarity and surface energy of the molecule. The glass transition temperature (Tg) of the blend decreases progressively from 140°C to 100°C with increasing TGPS content, indicating a tunable property profile without macroscopic phase separation [2]. In contrast, many polysiloxane-modified epoxies exhibit phase separation due to immiscibility between siloxane and organic domains, which compromises optical clarity and mechanical integrity [3].

epoxy blend compatibility phase separation silicone-epoxy hybrid glass transition temperature

Synthesis Route Flexibility and Commercial Availability at ≥95% Purity

Tris(glycidoxypropyldimethylsiloxy)phenylsilane is commercially available at 95% purity from multiple specialty chemical suppliers including Gelest, Inc. (Catalog SIT8715.6) and Alfa Chemistry [1]. The compound can be synthesized via two distinct routes—condensation and transetherification—from phenyltrimethoxysilane precursors, providing flexibility in manufacturing and potential for cost optimization [2]. A related synthetic pathway has been demonstrated for tris-(dimethylsiloxy)phenylsilane (the hydride-functional precursor) via condensation of triphenylsilanol with chlorodimethylsilane, followed by hydrosilylation with eugenol monoepoxide to yield bio-based trifunctional epoxy silicone monomers [3]. This establishes a synthetic precedent for scalable production of the phenyl-tris(dimethylsiloxy) architecture with diverse epoxy functionalization options.

organosilane synthesis epoxy monomer production chemical procurement CAS 90393-83-2

Tris(glycidoxypropyldimethylsiloxy)phenylsilane: Evidence-Based Application Scenarios for Scientific and Industrial Selection


Non-Halogenated Flame-Retardant Epoxy Formulations for Electronics Encapsulation

Based on the demonstrated LOI of 35 and 40 wt% char yield at 800°C [1], Tris(glycidoxypropyldimethylsiloxy)phenylsilane is particularly suited for formulating non-halogenated flame-retardant epoxy encapsulants and potting compounds for printed circuit boards, semiconductor packaging, and electronic components. The silicon-containing carbon residue formed during combustion acts as a protective glassy layer that insulates underlying materials from heat and oxygen transfer [2], enabling compliance with UL 94 V-0 flammability standards without brominated or phosphorous additives. The homogeneous miscibility with DGEBA across all blend ratios [3] further allows precise tuning of flame-retardant performance while maintaining required electrical insulation properties.

Silicone-Modified Epoxy Coatings for Aerospace Interior Components

The combination of high LOI (35) [1], substantial char formation [2], and the inherent thermal stability of the phenyl-siloxane core architecture makes this compound an effective reactive flame-retardant monomer for aerospace interior coatings and composite matrix resins. Regulatory requirements for aircraft interiors (FAR 25.853) mandate low heat release, low smoke density, and low toxicity. The TGPS-based system's two-stage decomposition with a carbonization maximum at 430°C [3] contributes to reduced smoke generation and enhanced char integrity under fire conditions. The ability to blend homogeneously with conventional epoxy resins [4] facilitates adoption into existing coating formulations without extensive reformulation.

High-Tg Hybrid Epoxy Adhesives and Structural Composites

For applications requiring tunable glass transition temperatures without sacrificing blend homogeneity, Tris(glycidoxypropyldimethylsiloxy)phenylsilane enables Tg adjustment from 140°C down to 100°C through controlled blending with DGEBA [1]. This property profile supports formulation of structural adhesives and composite matrix resins where specific thermal-mechanical performance windows must be met (e.g., automotive under-hood components, industrial tooling). The faster curing rate relative to DGEBA [2] additionally translates to reduced cycle times in manufacturing environments. Unlike many silicone modifiers that phase-separate and cause Tg collapse [3], the phenyl-dimethylsiloxy architecture maintains optical clarity and mechanical consistency across the entire compositional range.

Development of Bio-Based Trifunctional Epoxy Silicone Monomers

Recent research has demonstrated that tris-(dimethylsiloxy)phenylsilane—the hydride-functional precursor to the target compound—can be reacted with eugenol monoepoxide via hydrosilylation to yield bio-based trifunctional epoxy silicone monomers [1]. This synthetic pathway establishes Tris(glycidoxypropyldimethylsiloxy)phenylsilane and its precursors as versatile platforms for developing sustainable, bio-derived epoxy building blocks. Research laboratories and industrial R&D groups pursuing renewable epoxy monomers can leverage this compound class for structure-property relationship studies aimed at replacing petroleum-derived epoxies with bio-based alternatives that retain the flame-retardant and compatibility advantages of the phenyl-siloxane architecture.

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